1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)-
Description
1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)-, also known as a mixed anhydride of acetic and o-iodosobenzoic acids, is a compound that has been studied for its utility in various chemical reactions. The compound exhibits a slightly distorted T-like geometry around the iodine atom and forms intermolecular I···O coordination bonds, which are significant in its solid-state structure .
Synthesis Analysis
The synthesis of 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- derivatives, such as 1-chloro-1,2-benziodoxol-3-one, can be achieved through the reaction of 2-iodobenzoic acid with sodium chlorite as the stoichiometric oxidant in dilute hydrochloric acid at room temperature. This process is noted for its convenience and high yield, making it suitable for large-scale production . Additionally, derivatives like 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one (ANBX) can be prepared from substituted 2-iodobenzoic acids using meta-chloroperoxybenzoic acid (m-CPBA) .
Molecular Structure Analysis
The molecular structure of 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- has been confirmed through crystal structure analysis. The compound exhibits a T-like geometry with three covalent bonds to iodine and features intermolecular I···O coordination bonds. These structural characteristics are consistent across various related derivatives .
Chemical Reactions Analysis
1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- and its derivatives have been utilized in a range of chemical reactions. For instance, 1-chloro-1,2-benziodoxol-3-one has been used for the chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals . Moreover, it has been employed in an environmentally benign TEMPO-catalyzed alcohol oxidation system, demonstrating its versatility as a recyclable hypervalent iodine(III) reagent . The oxidation of alcohols to aldehydes or ketones has also been successfully carried out using derivatives like ANBX and ABBX, highlighting the ease of product isolation and reagent reusability .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- derivatives are influenced by their molecular structure. The solid-state coordination bonding to polyvalent iodine contributes to the stability of these compounds. The reagents are noted for their air- and moisture-stable nature, which, along with their recyclability, makes them attractive for industrial applications . The preparation of Dess-Martin periodinane, which involves the conversion of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide to its I-triacetoxy derivative, also reflects the importance of the physical form of these compounds for their chemical reactivity .
Scientific Research Applications
Alcohol Oxidation Systems
1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)-, as a recyclable hypervalent iodine(III) reagent, has been utilized in environmentally benign TEMPO-catalyzed alcohol oxidation systems. This method allows for the oxidation of various alcohols to carbonyl compounds in high yields while tolerating various heteroaromatic rings and C=C bonds. The reagent can be easily recycled after the reaction, showcasing an eco-friendly approach (Li & Zhang, 2009).
Oxidation in Complex Molecule Synthesis
This compound, particularly its derivatives like Dess–Martin periodinane, is widely used for oxidizing alcohols to aldehydes and ketones due to its high chemoselectivity and mild reactivity. Its application extends to the synthesis of complex natural products, demonstrating its versatility in organic synthesis (Tohma & Kita, 2004).
Gold-Catalyzed Oxyarylation
The use of 1,2-Benziodoxol-3(1H)-one in gold-catalyzed oxyarylation reactions has been reported. This reagent expanded the scope of oxyarylation to include substrates like styrenes and gem-disubstituted olefins, which were previously incompatible with other methodologies. The co-products derived from this process can also be recovered and recycled, adding to its sustainable utility (Ball, Lloyd‐Jones, & Russell, 2012).
Solvent-Free Synthesis
In a novel approach, the solvent-free synthesis of 1,2-Benziodoxol-3(1H)-one derivatives has been achieved using grinding techniques. This method was applied for the α-tosyloxylation of enolisable ketones, demonstrating its utility in a solvent-free environment (Karade et al., 2008).
properties
IUPAC Name |
(3-oxo-1λ3,2-benziodoxol-1-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO4/c1-6(11)13-10-8-5-3-2-4-7(8)9(12)14-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGCSZYAKTCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI1C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411797 | |
Record name | 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40411797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- | |
CAS RN |
1829-26-1 | |
Record name | 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1829-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40411797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetoxy-1,2-benziodoxol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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